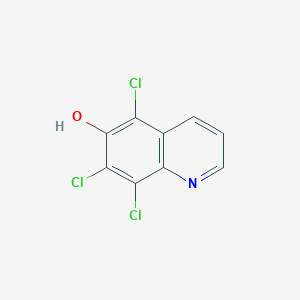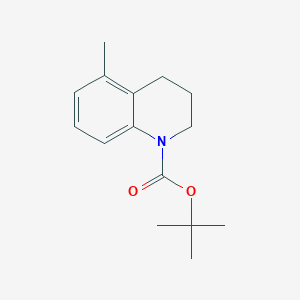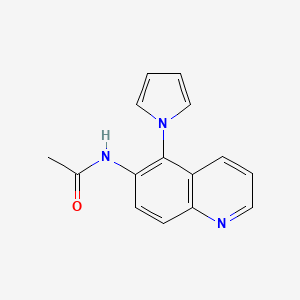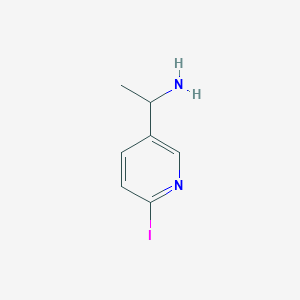
5,7,8-Trichloroquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,8-Trichloroquinolin-6-ol: is a chemical compound with the molecular formula C9H4Cl3NO and a molecular weight of 248.49 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three chlorine atoms at positions 5, 7, and 8, and a hydroxyl group at position 6 on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trichloroquinolin-6-ol typically involves the chlorination of quinolin-6-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,7,8-Trichloroquinolin-6-ol can undergo oxidation reactions to form quinolin-6-one derivatives.
Reduction: Reduction reactions can convert the compound into various hydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinolin-6-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,7,8-Trichloroquinolin-6-ol is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in biological applications due to its antimicrobial and antifungal properties. It is being investigated for its efficacy against certain bacterial and fungal infections .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a precursor in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 5,7,8-Trichloroquinolin-6-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, resulting in their inactivation and subsequent cell death .
Comparaison Avec Des Composés Similaires
5,7-Dichloroquinolin-8-ol: This compound has two chlorine atoms at positions 5 and 7 and a hydroxyl group at position 8.
5-Chloroquinolin-8-ol: This compound has a single chlorine atom at position 5 and a hydroxyl group at position 8.
Uniqueness: 5,7,8-Trichloroquinolin-6-ol is unique due to the presence of three chlorine atoms, which enhances its reactivity and potential biological activity compared to its less chlorinated counterparts. The additional chlorine atoms may contribute to increased lipophilicity and improved membrane permeability, making it a more effective antimicrobial agent .
Propriétés
Numéro CAS |
5423-56-3 |
|---|---|
Formule moléculaire |
C9H4Cl3NO |
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
5,7,8-trichloroquinolin-6-ol |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-4-2-1-3-13-8(4)6(11)7(12)9(5)14/h1-3,14H |
Clé InChI |
NAFWQMIYDYUBIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C(=C2Cl)O)Cl)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)


![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)

![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)







